5-chloro-3-fluoro-N,N-dimethylpyridin-2-amine hydrochloride
Overview
Description
5-chloro-3-fluoro-N,N-dimethylpyridin-2-amine hydrochloride is a chemical compound with the molecular formula C7H8ClFN2 It is a derivative of pyridine, characterized by the presence of chlorine and fluorine atoms on the pyridine ring, along with a dimethylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-3-fluoro-N,N-dimethylpyridin-2-amine hydrochloride typically involves the introduction of chlorine and fluorine atoms onto the pyridine ring, followed by the addition of a dimethylamine group. One common method involves the reaction of 5-chloro-3-fluoropyridine with dimethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-chloro-3-fluoro-N,N-dimethylpyridin-2-amine hydrochloride can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the pyridine ring can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of solvents like dichloromethane or ethanol and catalysts such as palladium or copper.
Oxidation Reactions: Reagents like hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while oxidation and reduction reactions can produce different oxidized or reduced derivatives.
Scientific Research Applications
5-chloro-3-fluoro-N,N-dimethylpyridin-2-amine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new chemical reactions and methodologies.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions between small molecules and biological targets.
Medicine: It has potential applications in drug discovery and development. Researchers are exploring its use as a precursor in the synthesis of pharmaceutical compounds with therapeutic potential.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-chloro-3-fluoro-N,N-dimethylpyridin-2-amine hydrochloride involves its interaction with specific molecular targets. The presence of chlorine and fluorine atoms, along with the dimethylamine group, allows it to form strong interactions with various biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to specific biological effects. The exact pathways and targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-chloro-2-fluoropyridine: Similar in structure but lacks the dimethylamine group.
3-chloro-5-fluoro-N,N-dimethylpyridin-2-amine: Similar but with different positions of chlorine and fluorine atoms.
5-chloro-3-fluoro-N-methylpyridin-2-amine: Similar but with only one methyl group on the amine.
Uniqueness
5-chloro-3-fluoro-N,N-dimethylpyridin-2-amine hydrochloride is unique due to the specific combination of chlorine, fluorine, and dimethylamine groups on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
IUPAC Name |
5-chloro-3-fluoro-N,N-dimethylpyridin-2-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClFN2.ClH/c1-11(2)7-6(9)3-5(8)4-10-7;/h3-4H,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGVZWWCPCOZXKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(C=N1)Cl)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Cl2FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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